molecular formula C11H10FN5 B13993048 6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine

6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B13993048
M. Wt: 231.23 g/mol
InChI Key: KEFIPGJZEKGYMN-UHFFFAOYSA-N
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Description

6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a fluorinated styryl group at the 6-position of the triazine core. This structure combines the electron-deficient triazine ring with the hydrophobic and π-conjugated 4-fluorophenyl ethenyl substituent, which may enhance its interactions with biological targets or materials.

Properties

Molecular Formula

C11H10FN5

Molecular Weight

231.23 g/mol

IUPAC Name

6-[2-(4-fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H10FN5/c12-8-4-1-7(2-5-8)3-6-9-15-10(13)17-11(14)16-9/h1-6H,(H4,13,14,15,16,17)

InChI Key

KEFIPGJZEKGYMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC(=NC(=N2)N)N)F

Origin of Product

United States

Preparation Methods

Reaction Components and Conditions

A highly efficient method uses a one-pot three-component reaction involving:

  • Cyanoguanidine (as the triazine precursor).
  • Aromatic aldehydes (e.g., 4-fluorobenzaldehyde or substituted benzaldehydes).
  • Arylamines (such as aniline or substituted anilines).

The reaction is catalyzed by hydrochloric acid in ethanol solvent and subjected to microwave irradiation at approximately 140 °C for 20–50 minutes, depending on the scale and specific substitution pattern.

Reaction Sequence

  • Initially, the cyanoguanidine condenses with the aromatic aldehyde and arylamine under acidic conditions to form dihydrotriazine intermediates.
  • Without isolation, the reaction mixture is treated with a base (commonly aqueous sodium hydroxide) and further irradiated under microwave conditions to induce the Dimroth rearrangement. This rearrangement shifts substituents on the triazine ring.
  • Concurrently, spontaneous dehydrogenation and aromatization occur, yielding the fully aromatic 6,N2-diaryl-1,3,5-triazine-2,4-diamine framework, including the target compound with the 4-fluorophenyl ethenyl substituent.

Advantages of Microwave Irradiation

  • Accelerates reaction times from hours to minutes.
  • Enhances yields and purity.
  • Allows for facile library synthesis of related compounds by varying aldehyde and amine inputs.

Detailed Reaction Conditions and Optimization

A representative experimental setup for synthesizing bis(1,3,5-triazine-2,4-diamines) analogs (which can be adapted for the monomeric 6-[2-(4-fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine) is summarized below:

Parameter Conditions Yield (%) Notes
Solvent Ethanol (EtOH) Preferred solvent
Temperature 140 °C Microwave reactor setting
Microwave irradiation time 20 min (initial condensation) Acid-catalyzed step
Base treatment Aqueous NaOH (5 N), 1 mL Followed by 15 min heating
Base treatment time 15 min 30–71% Yield depends on substrate
Scale Typically 2.5–7.5 mmol scale Laboratory scale

(Table adapted and compiled from)

Optimization studies indicate:

  • Ethanol is the most effective solvent compared to others like propanol, acetonitrile, or DMSO.
  • Microwave power and irradiation time are critical for balancing yield and product purity.
  • Post-condensation base treatment is essential for rearrangement and aromatization.

Alternative Synthetic Routes

Stepwise Amination and Suzuki Coupling

Another approach involves:

  • Starting from cyanuric chloride, which is stepwise aminated with arylamines including fluorinated anilines.
  • Subsequent Suzuki coupling with boronic acids introduces aryl substituents such as the 4-fluorophenyl ethenyl group.
  • This method is more stepwise and allows for selective functionalization but generally involves longer reaction times and multiple purification steps.

Reflux and Conventional Heating Methods

Traditional reflux methods using ethanol and piperidine as a base with aromatic aldehydes and precursors have been reported but are less efficient than microwave-assisted methods. These may require 12 hours or more of reflux and yield lower purity products.

Mechanistic Insights

  • The Dimroth rearrangement is a key step, involving migration of amino substituents on the triazine ring under basic conditions.
  • Aromatization via dehydrogenation stabilizes the triazine core, forming the aromatic 1,3,5-triazine ring system.
  • Microwave irradiation enhances molecular vibrations and reaction kinetics, facilitating these transformations.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Disadvantages
Microwave-assisted one-pot synthesis Cyanoguanidine, aromatic aldehyde, arylamine, HCl, NaOH 140 °C, 20–50 min, EtOH, microwave Fast, high yield, one-pot Requires microwave reactor
Stepwise amination + Suzuki coupling Cyanuric chloride, arylamines, boronic acids, Pd catalyst Multi-step, reflux or microwave Selective substitution Longer, complex purification
Conventional reflux synthesis Cyanoguanidine, aldehydes, piperidine, ethanol Reflux 12 h Simple setup Long reaction time, lower yield

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the fluorostyryl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazine derivatives.

Scientific Research Applications

6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorostyryl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The fluorostyryl group can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The triazine ring can also participate in coordination with metal ions, further influencing its biological activity.

Comparison with Similar Compounds

Structural Comparison

The compound’s distinctiveness lies in its ethenyl bridge and fluorophenyl group. Key analogs include:

Compound Name Substituents at Triazine 6-Position Molecular Weight (g/mol) Key Features
Target Compound 2-(4-Fluorophenyl)ethenyl ~287.3 (calculated) Fluorinated styryl group enhances π-stacking and lipophilicity
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine 4-Chlorophenyl 225.65 Chlorine substituent increases electronegativity; used in pharma synthesis
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine 4-Methoxyphenyl 237.25 Methoxy group improves solubility; antitumor activity reported
6-(3-Methyl-1-benzofuran-2-yl)-analog 3-Methylbenzofuran 335.36 Heterocyclic substituent broadens bioactivity (antimicrobial potential)
Ametryne (pesticide) Methylthio, ethylamino, isopropylamino 227.31 Agricultural use; sulfur and alkylamino groups enhance herbicidal activity

Key Observations :

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity may improve target binding compared to chlorine .
  • Ethenyl Bridge : The conjugated ethenyl group in the target compound could enhance electronic communication in materials (e.g., graphene interactions as seen in IT1-IT4 analogs ).
Antitumor Activity
  • 6-(4-Methoxyphenyl)-analog : Demonstrated antitumor activity via inhibition of angiogenesis .
  • Fluorophenyl Analogs : N2-(4-Fluorophenyl)-6-((4-fluorophenyl)thio)-1,3,5-triazine-2,4-diamine (Compound 40) showed improved pharmacokinetics in drug optimization studies .
Antimicrobial Activity
  • Benzofuran- and Thienyl-Substituted Triazines : Exhibited broad-spectrum antimicrobial effects due to heterocyclic moieties .

Physicochemical Properties

Property Target Compound 6-(4-Chlorophenyl) 6-(4-Methoxyphenyl)
LogP (Lipophilicity) ~2.8 (estimated) 2.5 1.9
Solubility Low (hydrophobic) Low Moderate (due to –OCH3)
Thermal Stability High (aromatic groups) High Moderate

Biological Activity

6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine, also known by its CAS number 838-94-8, is a compound belonging to the triazine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound allow it to interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H12FN5C_{11}H_{12}FN_5. Its structure includes a triazine ring and a fluorophenyl group, contributing to its unique reactivity and biological activity.

PropertyValue
CAS Number838-94-8
Molecular FormulaC11H12FN5
Molecular Weight225.24 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's triazine ring can form hydrogen bonds with amino acid side chains in proteins, while the fluorophenyl group may engage in π-π interactions with aromatic residues. These interactions can modulate enzyme activity or receptor signaling pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound has shown significant inhibitory effects on various cancer cell lines. In one study, it was reported that at concentrations as low as 10 µM, the compound inhibited cell proliferation by over 50% in human leukemia cells (HL-60) .
  • In vivo Studies : In mouse models bearing xenografts of human tumors (e.g., MDA-MB-231 breast cancer), treatment with this compound resulted in a notable reduction in tumor size compared to controls. Specifically, a dosage of 150 mg/kg administered orally bi-daily led to a 70% decrease in tumor volume after four weeks of treatment .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In animal models of inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests its potential utility in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the effects of the compound on JAK2 and FLT3 signaling pathways involved in hematological malignancies. The results indicated that the compound inhibited these pathways with an IC50 value of approximately 23 nM for JAK2 and 22 nM for FLT3. This selective inhibition was correlated with reduced cell viability in BaF3 cell lines expressing mutant JAK2 .

Case Study 2: Inflammatory Response Modulation

In another research study focusing on chronic inflammatory conditions, treatment with the compound resulted in decreased macrophage infiltration and reduced expression of inflammatory markers in tissues affected by LPS-induced inflammation . This positions the compound as a candidate for further development in anti-inflammatory therapies.

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